

## AOH1160: A Comparative Guide to its Selective Targeting of Cancer-Associated PCNA

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **AOH1160**'s performance in selectively targeting the cancer-associated isoform of Proliferating Cell Nuclear Antigen (caPCNA) over its wild-type counterpart. The information presented is supported by experimental data from preclinical studies, offering insights into its therapeutic potential and mechanism of action.

## **Executive Summary**

AOH1160 is a first-in-class small molecule inhibitor that demonstrates selective cytotoxicity towards a broad range of cancer cells while exhibiting minimal toxicity to non-malignant cells.[1] [2][3] This selectivity is attributed to its specific targeting of caPCNA, a unique isoform of PCNA predominantly expressed in tumor tissues.[1][4][5] AOH1160 interferes with DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells.[1][6] Preclinical data indicates its potential as a broad-spectrum anti-cancer agent, both as a monotherapy and in combination with existing chemotherapeutics.[1][7]

## **Quantitative Performance Data**

The selectivity of **AOH1160** is demonstrated by the significant difference in its cytotoxic effects on cancerous versus non-malignant cells. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of AOH1160 in Cancer and Non-Malignant Cell Lines



Cell Line Type	Cell Line Name	AOH1160 IC50 (μM)
Neuroblastoma	SK-N-BE(2)c	~0.3
SK-N-AS	~0.5	
Breast Cancer	MDA-MB-468	~0.4
Small Cell Lung Cancer	H82	~0.25
Non-Malignant	Human PBMCs	>5
Human Mammary Epithelial Cells	>5	
Human Small Airway Epithelial Cells	>5	_

Data extracted from Gu et al., 2018.[1] The median growth inhibition (GI50) across the NCI-60 cancer cell line panel was approximately 330 nM.[1]

Table 2: In Vivo Efficacy of **AOH1160** in Xenograft Models

Tumor Type	Xenograft Model	AOH1160 Dosage	Outcome
Neuroblastoma	SK-N-BE(2)c	40 mg/kg, daily	Significant tumor growth reduction
Neuroblastoma	SK-N-AS	40 mg/kg, daily	Significant tumor growth reduction
Breast Cancer	MDA-MB-468	40 mg/kg, daily	Significant tumor growth reduction
Small Cell Lung Cancer	H82	40 mg/kg, daily	Significant tumor growth reduction

Data from Gu et al., 2018 and other preclinical reports.[1][7] No significant toxicity, weight loss, or mortality was observed in mice at effective doses.[1][7]

Table 3: Comparative Binding Affinity



Molecule	Target	Binding Free Energy (ΔG, kcal/mol)
AOH1160	PCNA	-5.54
AOH39 (precursor)	PCNA	-4.62

Computationally modeled data from Gu et al., 2018, indicating approximately a 5-fold improvement in binding affinity for **AOH1160** over its precursor.[1]

# Mechanism of Action: Selective Targeting of caPCNA

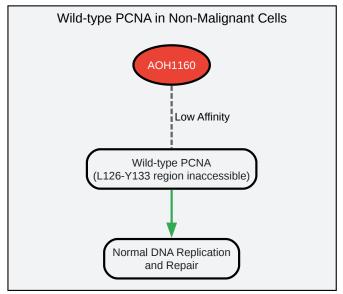
The selectivity of **AOH1160** stems from a structural difference in its target, PCNA. In cancer cells, PCNA is predominantly expressed as a unique acidic isoform, termed caPCNA.[1][8] This isoform has a structurally altered region spanning amino acids L126-Y133, making a surface pocket more accessible for drug binding.[1][2][4] **AOH1160** was identified through computer modeling and medicinal chemistry to specifically target this pocket.[1][2]

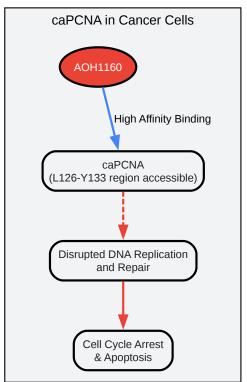
The binding of **AOH1160** to caPCNA disrupts its normal function in DNA replication and repair. Specifically, **AOH1160** has been shown to:

- Interfere with DNA replication fork extension.[1]
- Block homologous recombination-mediated DNA repair.[1][6]
- Induce S and G2/M cell cycle arrest.[1]
- Promote apoptosis in cancer cells.[1][2]
- Sensitize cancer cells to cisplatin.[1]

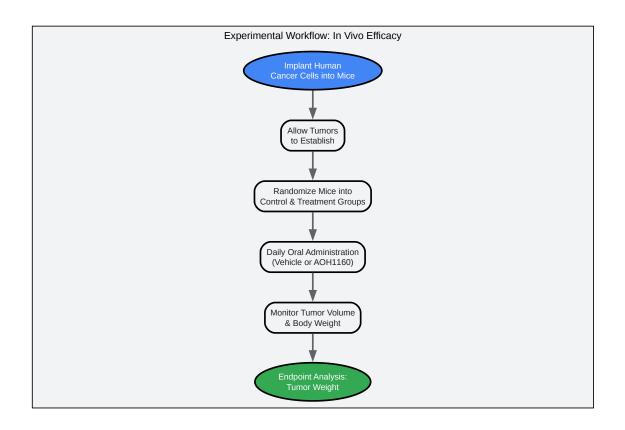
It is noteworthy that **AOH1160** binds to the same pocket on PCNA as the thyroid hormone T3, and has been shown to compete with T3 for binding.[1] However, **AOH1160** itself does not exhibit any thyroid hormone activity.[1]











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